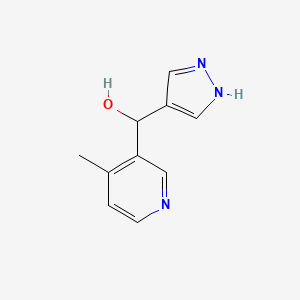

(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol

Description

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(4-methylpyridin-3-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C10H11N3O/c1-7-2-3-11-6-9(7)10(14)8-4-12-13-5-8/h2-6,10,14H,1H3,(H,12,13) |

InChI Key |

HUMVVPCSCNHVMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Reduction of Pyridinyl and Pyrazolyl Aldehydes

A common approach to prepare heteroaryl methanols is the reduction of the corresponding aldehydes. For (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol, the synthetic route typically involves:

- Step 1: Synthesis or procurement of 4-methylpyridin-3-yl aldehyde and 1H-pyrazol-4-yl aldehyde derivatives.

- Step 2: Coupling or condensation of these aldehydes to form the intermediate heteroaryl carbinol or related precursor.

- Step 3: Reduction of the aldehyde or ketone intermediate using mild reducing agents such as sodium borohydride (NaBH4) in methanol or ethanol solvent systems.

This method is supported by analogous syntheses of pyrazolyl methanols, where sodium borohydride efficiently reduces pyrazole-4-carbaldehyde derivatives to the corresponding methanols with high yields (~97%) under mild conditions (room temperature, methanol solvent, 3 hours reaction time).

One-Pot Curtius Rearrangement and Carbamate Formation

In related pyridinyl and pyrazolyl chemistry, the Curtius rearrangement has been employed to generate key intermediates that can be converted into amines or carbamates, which then serve as precursors for further functionalization. Although this method is more commonly applied for amine synthesis, it is relevant for preparing intermediates that can be transformed into heteroaryl methanols via subsequent hydrolysis and reduction steps.

- The Curtius rearrangement involves treating acyl azides with diphenylphosphoryl azide (DPPA) and triethylamine in toluene or mixed solvents.

- The resulting isocyanate intermediate undergoes hydrolysis or alcoholysis to afford carbamates or amines.

- These intermediates can then be converted into hydroxymethyl derivatives through reduction or substitution reactions.

Cyclocondensation and Pyrazole Formation Followed by Functionalization

Another strategy involves the synthesis of the pyrazole ring with the hydroxymethyl substituent already installed or introduced post-pyrazole formation:

- Pyrazoles can be synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or acetylenic ketones under optimized conditions, often in aprotic dipolar solvents such as DMF or NMP with acid catalysts to improve yield and regioselectivity.

- After pyrazole formation, selective hydroxymethylation at the 4-position can be achieved by functional group transformations, such as formylation followed by reduction.

- This approach allows the preparation of 1H-pyrazol-4-yl methanol derivatives with high regioselectivity and purity.

Copper-Catalyzed One-Pot Cascade Reactions

Recent advances include copper-catalyzed one-pot cascade reactions that enable the formation of acylpyrazoles and related derivatives from saturated ketones and hydrazones. Although these methods are more focused on acylpyrazoles, the underlying principles of C–H bond functionalization and C–C bond cleavage can be adapted to synthesize pyrazolyl methanols by modifying substrates and reaction conditions.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The reduction of pyrazole-4-carbaldehyde derivatives with sodium borohydride is highly efficient, producing (1-methyl-1H-pyrazol-4-yl)methanol analogs in 97% yield with minimal side products. The reaction proceeds smoothly at room temperature in methanol, followed by acidification and extraction steps to isolate the product.

The Curtius rearrangement method, while useful for preparing amine intermediates related to pyridinyl and pyrazolyl compounds, shows moderate yields (~60%) due to contamination from phosphorus salts. However, one-pot conditions improve product purity and facilitate scale-up.

Cyclocondensation reactions for pyrazole synthesis have been optimized by using aprotic dipolar solvents and strong acid catalysts (e.g., 10 N HCl in DMF), which accelerate dehydration and improve regioselectivity. This method is valuable for synthesizing substituted pyrazoles that can be further functionalized to methanol derivatives.

Copper-catalyzed cascade reactions offer a novel approach to pyrazole derivatives, involving multiple C–H activations and bond rearrangements. Though primarily applied to 4-acylpyrazoles, these methods demonstrate potential for synthesizing diverse pyrazolyl methanol analogs under mild and sustainable conditions.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles in the presence of a base.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)ketone.

Reduction: Formation of (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanamine.

Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Observations:

- Electronic Effects: The pyridine ring in the target compound (vs. phenyl in ) enhances hydrogen-bonding capacity and solubility in polar solvents. The 4-methyl group on pyridine may reduce steric hindrance compared to bulkier substituents like cyclopropylmethyl .

- Lipophilicity: Trifluoromethyl groups (e.g., ) significantly increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the target compound’s methylpyridine group.

- Synthetic Complexity: Compounds with multiple aromatic substituents (e.g., ) require multi-step syntheses, often involving reflux conditions with thiosemicarbazide or sodium borohydride reductions (e.g., ).

Spectral Data and Characterization

Table 2: Spectroscopic Features of Analogous Compounds

Analysis:

- The target compound’s hydroxymethyl group would likely exhibit a broad O-H stretch near 3400–3300 cm⁻¹, similar to .

- Pyridine protons in analogs such as and resonate downfield (δ 8.5–9.0 ppm), while methyl groups appear near δ 2.5 ppm.

Methodological Considerations

- Crystallography: SHELX programs are widely used for structural validation of heterocycles, suggesting the target compound’s crystal structure could be resolved using similar tools.

- Synthesis: Sodium borohydride reductions (e.g., ) or reflux with acetic acid are viable routes for introducing hydroxymethyl groups.

Biological Activity

(4-Methylpyridin-3-yl)(1H-pyrazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound combines a pyridine and a pyrazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds containing pyrazole and pyridine frameworks exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for some related compounds suggest that they can effectively combat pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 50 |

| B | E. coli | 100 |

| C | Candida albicans | 75 |

Note: The compounds A, B, and C represent derivatives of this compound based on structural modifications.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various studies. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

In vitro assays demonstrated that certain analogs of this compound could reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes and receptors. For instance, it may modulate the activity of COX enzymes or interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways involved in inflammation and microbial resistance.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those similar to this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 50 to 150 µg/mL depending on the specific derivative tested.

- Anti-inflammatory Effects : In a preclinical model of arthritis, administration of a pyrazole derivative showed significant reduction in paw swelling and joint inflammation compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.